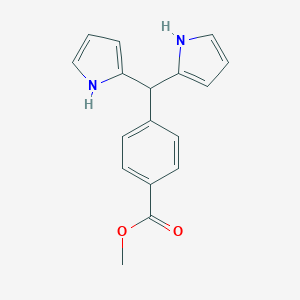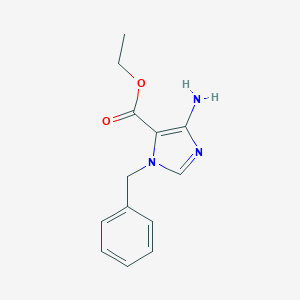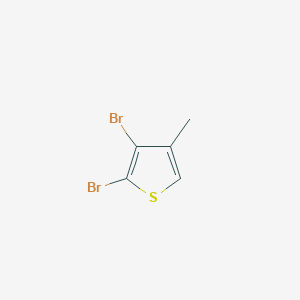
2,3-二溴-4-甲基噻吩
描述
2,3-Dibromo-4-methylthiophene is a chemical compound with the empirical formula C5H4Br2S . It has a molecular weight of 255.96 . This compound is used as a reagent in the synthesis of hyper-branched polymers with tunable branching .
Synthesis Analysis
The synthesis of 2,3-Dibromo-4-methylthiophene and its derivatives often involves the Suzuki coupling reaction . This reaction is a convenient method for carbon-carbon bond formations in organic molecules .Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-4-methylthiophene is characterized by a thiophene ring substituted with bromine atoms at the 2 and 3 positions and a methyl group at the 4 position .Chemical Reactions Analysis
2,3-Dibromo-4-methylthiophene can undergo various chemical reactions. For instance, it can participate in palladium(0) catalyzed Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
2,3-Dibromo-4-methylthiophene is a liquid at room temperature with a density of 1.984 g/mL at 25 °C . Its molecular weight is 255.96 .科学研究应用
2,3-Dibromo-4-methylthiophene is a chemical compound with the empirical formula C5H4Br2S . It’s a liquid with a density of 1.984 g/mL at 25 °C . This compound is used in various scientific fields, particularly in the synthesis of thiophene derivatives .
Thiophene derivatives have a wide range of applications in different scientific fields :
-
Industrial Chemistry and Material Science : Thiophene derivatives are used as corrosion inhibitors . They also play a significant role in the development of organic semiconductors and in the fabrication of organic light-emitting diodes (OLEDs) .
-
Medicinal Chemistry : Thiophene-based compounds exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework .
The synthesis of thiophene derivatives typically involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve the reaction of various substrates with sulfur or sulfurizing agents .
-
Synthesis of Thiophene-Based Conjugated Polymers : Thiophene-based conjugated polymers have exceptional optical and conductive properties, making them useful for electronic applications . The synthesis of these polymers often involves nickel and palladium-based catalytic systems . For example, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular strategies for the synthesis of functionalized regioregular polythiophenes .
-
Suzuki Cross-Coupling Reaction : 2,5-Dibromo-3-methylthiophene can be used in the Suzuki cross-coupling reaction, a convenient method for C–C bond formations in organic molecules . This reaction has been used to synthesize novel derivatives of 2,5-dibromo-3-methylthiophene .
-
Pharmaceutical Applications : Some derivatives of 2,5-dibromo-3-methylthiophene have shown promising antioxidant, antibacterial, and antiurease activities . For example, compounds 3l, 3g, 3j showed excellent antioxidant activity by scavenging DPPH .
-
Optoelectronic Devices : Thiophene-based conjugated polymers are used in the fabrication of optoelectronic devices . These devices have fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
-
Transition Metal Catalyzed Synthesis of Thiophene-Based Polymers : This compound can be used in the synthesis of β,β′-dimethylated dithieno [3,2-b:2′,3′-d]pyrroles and their corresponding regioregular conducting electropolymers . These polymers have been used in donor–acceptor polymers, oligomers, or S,N-heteroacenes for application in organic electronics, particularly in organic solar cells and perovskite solar cells .
-
Synthesis of Functional Dyes for Organic Electronic Applications : β,β′-Dimethyl-substituted dithieno [3,2-b:2′,3′-d]pyrroles (Me-DTP) represent novel electron-rich building blocks, which were converted to corresponding conducting polymers and to functional dyes for organic electronic applications .
-
Synthesis of 4-Alkoxy-5-Amino-3-Methylthiophene-2-Carbonitriles : The compound can be used in the synthesis of various 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles . These compounds have shown versatile pharmacological activities .
-
Synthesis of Alkyl 5-Amino-3-Methyl-4-(1H-Pyrrol-1-Yl)Thiophene-2-Carboxylates : This compound can be used in the synthesis of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates . These compounds have shown potential applications in rechargeable batteries and as sensors .
安全和危害
未来方向
Research on 2,3-Dibromo-4-methylthiophene and its derivatives is ongoing, with a focus on their synthesis and potential applications. For instance, they have been used in the synthesis of conjugated polythiophenes, which exhibit special optical and electrical properties . These compounds have potential applications in material science, including use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells .
属性
IUPAC Name |
2,3-dibromo-4-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c1-3-2-8-5(7)4(3)6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYLRMUZATVKLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560174 | |
| Record name | 2,3-Dibromo-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-4-methylthiophene | |
CAS RN |
125257-38-7 | |
| Record name | 2,3-Dibromo-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dibromo-4-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

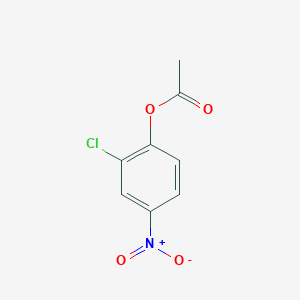
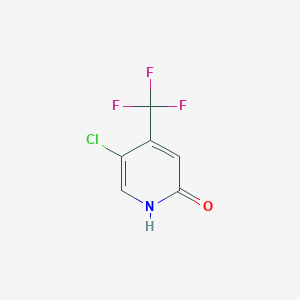
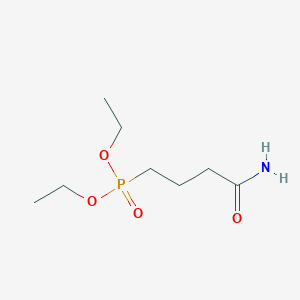
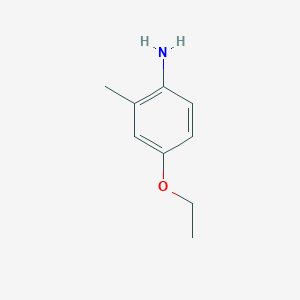
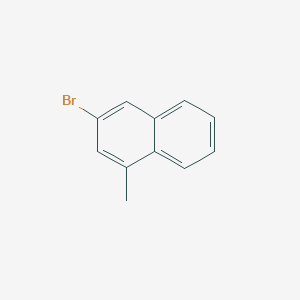

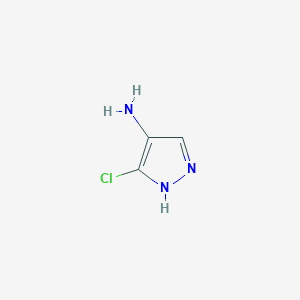
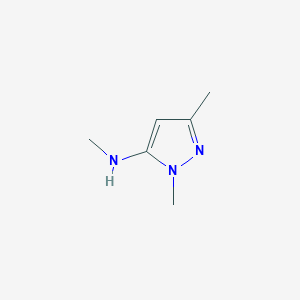

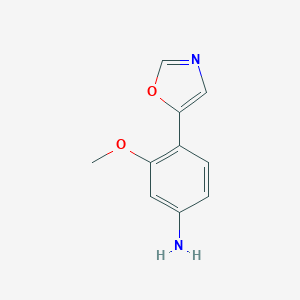

![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
